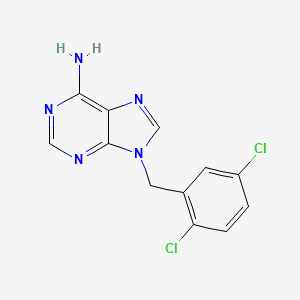

9-(2,5-dichlorobenzyl)-9H-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “9-(2,5-dichlorobenzyl)-9H-purin-6-amine” could involve the use of benzyl halides, which are widely used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach has been developed for the analysis of these residual trace benzyl halides in drug substances .Scientific Research Applications

Tautomerism and Alkylation Studies

N-Methoxy-9-methyl-9H-purin-6-amines, closely related to 9-(2,5-dichlorobenzyl)-9H-purin-6-amine, have been synthesized and studied for their tautomerism. These compounds exhibit a wide range of amino/imino tautomer ratios, identified using NMR methods. The study also explored the alkylation behavior of these compounds, demonstrating that variations in the substituents at the 2 position greatly influence the reaction outcomes, particularly in N-7- and N6-benzylated compounds formation. This research contributes to the understanding of the chemical behavior of purin-6-amine derivatives and their potential applications in chemical synthesis and drug design (Roggen & Gundersen, 2008).

Biological Activity and Reactivity

Further studies on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, similar to this compound, reveal significant variations in amino/imino tautomeric ratios and their dependency on the substituent's electronic properties. The research demonstrates the influence of substituents on the compound's reactivity, particularly in N-7-alkylation reactions. This study not only sheds light on the chemical properties of these compounds but also their potential biological applications, including antimycobacterial, antiprotozoal activity, and activity against various cancer cell lines (Roggen et al., 2011).

Synthesis and Anticholinesterase Activity

Derivatives of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine have been synthesized and evaluated for their anticholinesterase activity. This research is pivotal in understanding the potential of these compounds in pharmacological contexts, particularly in relation to diseases where cholinesterase inhibitors are applicable (Kang et al., 2013).

Antibacterial Properties

Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial properties. This highlights the potential application of these compounds in developing new antibacterial agents (Govori, 2017).

Plant Growth Regulation

Research into novel purine derivatives, including structures similar to this compound, has indicated potential applications in plant growth regulation. This suggests these compounds could be used in agricultural sciences for the development of new plant growth regulators (El-Bayouki et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as amylmetacresol and 2,4-dichlorobenzyl alcohol have been found to have antiseptic properties . They are used to treat infections in the mouth and throat . Therefore, it is possible that 9-(2,5-dichlorobenzyl)-9H-purin-6-amine may also target bacteria and viruses in the body.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may work by denaturing the proteins of the pathogens, thereby inhibiting their growth and replication .

Pharmacokinetics

Similar compounds such as amylmetacresol and 2,4-dichlorobenzyl alcohol are often administered in the form of lozenges for the treatment of sore throat and minor mouth infections . This suggests that this compound may also be absorbed through the oral mucosa and distributed locally at the site of infection.

properties

IUPAC Name |

9-[(2,5-dichlorophenyl)methyl]purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N5/c13-8-1-2-9(14)7(3-8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDCWQDZVQVYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN2C=NC3=C(N=CN=C32)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2615285.png)

![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2615286.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2615287.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2615293.png)